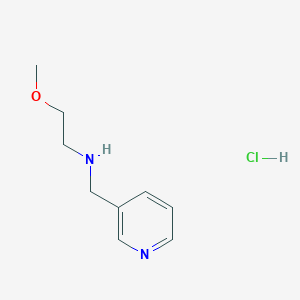![molecular formula C11H11ClN4OS2 B2410129 N-(3-chloro-4-méthylphényl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acétamide CAS No. 690688-75-6](/img/structure/B2410129.png)
N-(3-chloro-4-méthylphényl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest in recent years for their potential as antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide derivatives have been synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Applications De Recherche Scientifique
- Activité du composé: Les dérivés synthétisés de la 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacétamide ont démontré une activité inhibitrice puissante de l'uréase in vitro. Le composé 7j, en particulier, a présenté une valeur IC50 de 2,85 µM, ce qui en fait un candidat prometteur pour une évaluation plus approfondie .
- Évaluation du composé: Certains dérivés du 1,3,4-thiadiazole présentent des propriétés cytotoxiques. Par exemple, le N-({5-[(2-méthoxybenzylidène)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide et le N-({5-[(furan-2-ylméthylidène)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide ont montré une activité anticancéreuse prometteuse .
- Application: Les chercheurs peuvent utiliser des méthodes de calcul pour étudier la structure électronique du composé, sa réactivité et ses interactions potentielles avec les cibles biologiques .
Inhibition de l'uréase
Propriétés anticancéreuses
Études de chimie computationnelle
Science des matériaux
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit enzymes such as urease
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Based on its structural similarity to other thiadiazole derivatives, it may interact with its targets through the formation of covalent bonds, leading to the inhibition of the target’s activity .
Biochemical Pathways
Similar compounds have been found to interfere with the urea cycle by inhibiting the enzyme urease . This could potentially lead to a decrease in the production of ammonia and carbon dioxide, which are byproducts of the urea cycle.
Pharmacokinetics
Based on its structural properties, it is likely to have good lipophilicity and moderate water solubility, which could influence its absorption and distribution in the body
Result of Action
Inhibition of urease activity could potentially lead to a decrease in the production of ammonia and carbon dioxide, which could have downstream effects on nitrogen metabolism .
Action Environment
Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility might be affected by the pH of the environment . Additionally, the compound should be stored in a cool, dry place to maintain its stability .
Analyse Biochimique
Biochemical Properties
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide has been found to exhibit urease inhibitory activities . It interacts with the urease enzyme, a cytoplasmic enzyme found in several cells including bacteria, fungi, algae, and some plant cells . The nature of these interactions involves the compound binding to the active site of the urease enzyme, inhibiting its activity .
Cellular Effects
The compound’s interaction with the urease enzyme has significant effects on cellular processes. Specifically, it influences the conversion of urea to ammonia and carbon dioxide, a process catalyzed by the urease enzyme . By inhibiting this enzyme, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide can potentially affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide exerts its effects through binding interactions with the urease enzyme . This results in enzyme inhibition, which in turn leads to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
Given its stability and the nature of its interactions with the urease enzyme, it is likely that it exhibits long-term effects on cellular function .
Metabolic Pathways
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide is involved in the urea cycle, a critical metabolic pathway . It interacts with the urease enzyme, potentially affecting metabolic flux and metabolite levels .
Propriétés
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS2/c1-6-2-3-7(4-8(6)12)14-9(17)5-18-11-16-15-10(13)19-11/h2-4H,5H2,1H3,(H2,13,15)(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZONUABVZBDGKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690688-75-6 |
Source


|
| Record name | 2-((5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO)-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2410048.png)
![N-[4-(4-Methylphenyl)-1H-imidazol-2-YL]acetamide](/img/structure/B2410049.png)

![1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2410055.png)
![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2410056.png)
![1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2410057.png)




![2-Amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2410067.png)


